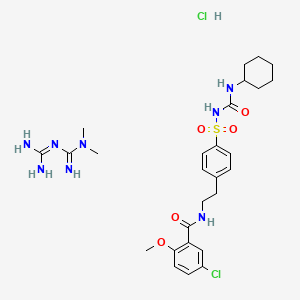

Glucovance

描述

属性

CAS 编号 |

338752-31-1 |

|---|---|

分子式 |

C27H40Cl2N8O5S |

分子量 |

659.6 g/mol |

IUPAC 名称 |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C23H28ClN3O5S.C4H11N5.ClH/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;1-9(2)4(7)8-3(5)6;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-2H3,(H5,5,6,7,8);1H |

InChI 键 |

HCEQQASHRRPQFE-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |

规范 SMILES |

CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |

其他CAS编号 |

338752-31-1 |

同义词 |

Glucovance Glyburide-metformin |

产品来源 |

United States |

Foundational & Exploratory

The Synergistic Dance of Glyburide and Metformin: A Technical Guide to a Combined Antidiabetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of glyburide and metformin stands as a cornerstone in the management of type 2 diabetes mellitus (T2DM). This enduring partnership transcends a simple additive effect, exhibiting a true synergy that addresses the dual pathophysiological defects of T2DM: impaired insulin secretion and insulin resistance. This technical guide delves into the core molecular mechanisms underpinning this synergy, presenting a synthesis of clinical and preclinical evidence. We will explore the intricate signaling pathways, provide detailed experimental protocols for key assays, and present quantitative data in a structured format to illuminate the complementary actions of these two widely-prescribed agents.

Individual Mechanisms of Action: Two Distinct Approaches to Glycemic Control

To understand the synergy, it is essential to first delineate the individual mechanisms of action of glyburide and metformin.

1.1. Glyburide: The Insulin Secretagogue

Glyburide, a second-generation sulfonylurea, directly stimulates insulin release from pancreatic β-cells. Its action is mediated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event closes the K-ATP channel, leading to membrane depolarization. The change in membrane potential opens voltage-dependent calcium channels, causing an influx of Ca2+ which triggers the exocytosis of insulin-containing granules.

1.2. Metformin: The Insulin Sensitizer

Metformin, a biguanide, primarily enhances insulin sensitivity and reduces hepatic glucose production. Its principal molecular target is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This altered energy state activates the 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates numerous downstream targets, leading to the suppression of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues like skeletal muscle.

The Core of Synergy: Molecular Crosstalk in the Pancreatic β-Cell

While metformin's primary role is insulin sensitization in peripheral tissues, a significant aspect of its synergy with glyburide occurs directly within the pancreatic β-cell. Here, the AMPK pathway activated by metformin intersects with pathways influenced by glyburide.

2.1. Counter-regulation of Protein Synthesis

A key synergistic interaction lies in the opposing effects of metformin and glyburide on protein synthesis within the β-cell.

-

Metformin's Inhibitory Role: Metformin-induced AMPK activation suppresses protein translation through two main branches:

-

mTOR-dependent: AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. This leads to the dephosphorylation (and activation) of the translational repressor 4E-binding protein 1 (4E-BP1) and the dephosphorylation (and inactivation) of the ribosomal protein S6 kinase (S6K), both of which reduce protein synthesis.

-

mTOR-independent: Activated AMPK can directly phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), a key factor in the elongation phase of protein translation.

-

-

Glyburide's Counteracting Effect: Glyburide has been shown to counteract this metformin-induced suppression of protein synthesis. It achieves this by promoting the activation of the mTOR and Protein Kinase A (PKA) signaling pathways. This counter-regulation may be crucial for maintaining β-cell health and function during long-term combination therapy, preventing the potentially detrimental effects of chronic protein synthesis inhibition by metformin alone.[1][2][3]

2.2. AMPK-Mediated Regulation of K-ATP Channel Trafficking

Another layer of synergy involves the influence of AMPK on the K-ATP channel, the direct target of glyburide. Studies have shown that AMPK activation can regulate the trafficking and surface expression of K-ATP channels in pancreatic β-cells.[4][5][6][7] Under conditions of low energy (mimicked by metformin), AMPK activation promotes the translocation of K-ATP channels to the plasma membrane.[4][5][6][7] While this might seem counterintuitive to glyburide's channel-closing action, it ensures that a sufficient pool of channels is available at the cell surface for glyburide to act upon, potentially enhancing the β-cell's responsiveness to the sulfonylurea.

The following diagram illustrates the major signaling pathways for each drug and their points of synergistic interaction within the pancreatic β-cell.

References

- 1. Interaction of glibenclamide and metformin at the level of translation in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. scispace.com [scispace.com]

- 4. Leptin promotes K(ATP) channel trafficking by AMPK signaling in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Subcellular trafficking and endocytic recycling of KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Glucovance: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Glucovance, a combination therapy of metformin and glyburide for the treatment of type 2 diabetes. This document details the synergistic mechanisms of action, summarizes key quantitative data from preclinical and supportive clinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: A Dual-Pronged Approach to Glycemic Control

This compound combines two oral antihyperglycemic agents with complementary mechanisms of action to achieve greater glycemic control than either agent alone. Metformin, a biguanide, primarily reduces hepatic glucose production and enhances insulin sensitivity in peripheral tissues. Glyburide, a sulfonylurea, stimulates insulin secretion from the pancreatic beta-cells. The combination of these actions targets two of the key pathophysiological defects in type 2 diabetes: insulin resistance and impaired insulin secretion.

Pharmacodynamic Mechanisms of Action

Metformin: The Insulin Sensitizer

Metformin's primary pharmacodynamic effects are mediated through the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor.

-

Inhibition of Hepatic Gluconeogenesis: Metformin accumulates in the liver, where it inhibits mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK phosphorylates and inhibits key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the output of glucose from the liver.

-

Increased Peripheral Glucose Uptake: In skeletal muscle, AMPK activation by metformin promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.

-

Delayed Intestinal Glucose Absorption: Metformin also has effects within the gastrointestinal tract, leading to a reduction in the rate of glucose absorption.

Glyburide: The Insulin Secretagogue

Glyburide exerts its glucose-lowering effects by acting directly on the pancreatic beta-cells.

-

Stimulation of Insulin Release: Glyburide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and the subsequent exocytosis of insulin-containing granules. This effect is dependent on the presence of functioning beta-cells.

Synergistic Effects of the Combination

The combination of metformin and glyburide in this compound results in a synergistic improvement in glycemic control. Metformin's ability to reduce insulin resistance complements glyburide's action of increasing insulin secretion. This dual mechanism addresses both the supply and the demand side of insulin signaling, leading to more effective lowering of blood glucose levels than can be achieved with either monotherapy. Clinical studies have demonstrated that the combination therapy leads to a greater reduction in HbA1c and fasting plasma glucose compared to either drug alone[1][2][3].

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and supportive clinical studies that illustrate the pharmacodynamic effects of metformin, glyburide, and their combination.

Table 1: Effect of Metformin, Glyburide, and Combination on Glycated Hemoglobin (HbA1c) and Insulin Secretion in Patients with Type 2 Diabetes

| Treatment Group | Mean Baseline HbA1c (%) | Mean Final HbA1c (%) | Percent Change in Acute Insulin Response |

| Metformin | 11.0 ± 1.6 | 9.8 ± 1.9 | +5.8% |

| Glyburide | 11.0 ± 1.6 | 9.0 ± 2.1 | +51.5% |

| Combination | 11.0 ± 1.6 | 9.0 ± 2.1 | +88.2% |

Data from a controlled, randomized, double-blind, crossover clinical study.[1]

Table 2: Effect of Metformin, Glyburide, and Combination on Fasting Plasma Glucose (FPG) and HbA1c in Patients with Type 2 Diabetes

| Treatment Group | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in HbA1c (%) |

| Glyburide 5 mg b.i.d. | -45.8 | -1.23 |

| Metformin 500 mg b.i.d. | -28.9 | -0.88 |

| Glyburide/Metformin 2.5 mg/500 mg b.i.d. | -64.7 | -1.77 |

| Glyburide/Metformin 5.0 mg/500 mg b.i.d. | -64.3 | -1.73 |

Data from a 16-week, multicenter, randomized, double-blind clinical trial.[2][4]

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rodent Models

Objective: To assess the effect of this compound on glucose tolerance in a preclinical model of diabetes (e.g., Zucker Diabetic Fatty rats or db/db mice).

Materials:

-

This compound (or metformin and glyburide for individual and co-administration studies)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

-

Animal restraining device

Protocol:

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimatize animals to handling and gavage procedures for at least one week prior to the experiment.

-

Fast animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline body weight of each animal.

-

Administer this compound, individual components, or vehicle via oral gavage at a predetermined dose.

-

At a specified time post-drug administration (e.g., 30-60 minutes), collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.

-

Immediately following the baseline blood sample, administer the glucose solution via oral gavage.

-

Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall effect on glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Rodent Models

Objective: To assess the effect of this compound on insulin sensitivity and hepatic glucose production in a preclinical model.

Materials:

-

This compound (or metformin and glyburide)

-

Vehicle

-

Human insulin

-

20% Dextrose solution

-

[3-³H]glucose tracer

-

Anesthesia and surgical equipment for catheter implantation

-

Infusion pumps

-

Blood collection supplies

Protocol:

-

Perform survival surgery to implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) and allow animals to recover for 5-7 days.

-

Fast animals overnight prior to the clamp procedure.

-

On the day of the experiment, connect the conscious, unrestrained animal to the infusion lines.

-

Initiate a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.

-

After a basal period (e.g., 90-120 minutes), collect a blood sample to determine basal glucose and insulin concentrations and specific activity of [3-³H]glucose.

-

Administer this compound, its individual components, or vehicle prior to the clamp as per the study design.

-

Begin the hyperinsulinemic-euglycemic clamp by starting a continuous infusion of human insulin.

-

Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (stable blood glucose levels).

-

Monitor blood glucose every 5-10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.

-

Continue the clamp for a set period (e.g., 120 minutes).

-

During the steady-state period of the clamp, collect blood samples to determine plasma insulin and [3-³H]glucose specific activity.

-

The GIR during the steady-state period is a measure of whole-body insulin sensitivity.

-

The rate of endogenous glucose production can be calculated from the tracer dilution.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Metformin's signaling pathway leading to reduced glucose levels.

Caption: Glyburide's mechanism of action on pancreatic beta-cells.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

The combination of metformin and glyburide in this compound provides a potent and synergistic approach to the management of type 2 diabetes in preclinical models. By targeting both insulin resistance and insulin secretion, this combination therapy effectively improves glycemic control. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of this compound and to develop novel antidiabetic therapies.

References

- 1. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of glyburide-metformin combination tablet in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous glyburide/metformin therapy is superior to component monotherapy as an initial pharmacological treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Pathways Modulated by Glucovance In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovance, a combination oral antihyperglycemic agent containing metformin and glyburide, is a widely prescribed medication for the management of type 2 diabetes mellitus. While the clinical efficacy of this compound in improving glycemic control is well-established, a comprehensive understanding of its integrated effects on cellular pathways at the molecular level in vitro is less defined. This technical guide synthesizes the current in vitro research on the individual components of this compound—metformin and glyburide—to elucidate their distinct and potentially synergistic modulatory effects on key cellular signaling pathways. This document provides an in-depth analysis of the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and insulin signaling pathways as modulated by metformin, alongside the mechanisms of ATP-sensitive potassium (K-ATP) channel inhibition and apoptosis induction by glyburide. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a valuable resource for researchers in metabolic diseases, pharmacology, and drug development. It is important to note that while extensive in vitro data exists for the individual agents, there is a conspicuous lack of studies directly investigating the combined effects of metformin and glyburide on these specific cellular pathways. Therefore, this guide primarily delineates the well-documented individual actions of each component, providing a foundational basis for future research into the synergistic or additive effects of their combination.

Introduction

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and relative insulin deficiency. Combination therapies that target different pathophysiological defects are a cornerstone of T2DM management. This compound combines two agents with complementary mechanisms of action: metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity, and glyburide, a sulfonylurea that stimulates insulin secretion from pancreatic β-cells.

The therapeutic synergy observed in vivo suggests a complex interplay at the cellular level. However, a detailed understanding of how this combination impacts cellular signaling networks in vitro is crucial for identifying new therapeutic targets and optimizing drug development strategies. This guide focuses on the core cellular pathways known to be modulated by metformin and glyburide individually, providing a framework for understanding the potential combined effects of this compound.

Metformin: Cellular Mechanisms of Action

Metformin's primary in vitro effects are centered on the regulation of cellular energy homeostasis, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a master regulator of cellular metabolism, activated in response to an increase in the cellular AMP:ATP ratio, which signals low energy status. Metformin is a well-established activator of AMPK.

Mechanism of Activation:

Metformin is thought to activate AMPK primarily through its mild and transient inhibition of mitochondrial respiratory chain Complex I. This leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. The binding of AMP to the γ-subunit of AMPK induces a conformational change that facilitates its phosphorylation and activation by upstream kinases, most notably Liver Kinase B1 (LKB1).

Downstream Effects:

Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key effects observed in vitro include:

-

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes and transcription factors, leading to reduced glucose production in hepatocytes.

-

Stimulation of Glucose Uptake: In muscle and fat cells, AMPK can promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake.

-

Inhibition of Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.

dot

Mammalian Target of Rapamycin (mTOR) Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Metformin has been shown to inhibit mTOR signaling, an effect that is largely dependent on AMPK activation.

Mechanism of Inhibition:

AMPK can inhibit mTORC1 activity through two primary mechanisms:

-

Phosphorylation of TSC2: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.

-

Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, leading to its inhibition.

Downstream Effects:

Inhibition of mTORC1 by metformin leads to:

-

Reduced Protein Synthesis: Decreased phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by metformin can induce this cellular recycling process.

dot

Insulin Signaling Pathway

Metformin can enhance insulin signaling in insulin-resistant cells. In vitro studies have shown that metformin treatment can increase the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to enhanced downstream signaling through the PI3K/Akt pathway.[1][2] This can result in increased glucose uptake.[3][4]

dot

Glyburide: Cellular Mechanisms of Action

Glyburide's primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (K-ATP) channels.

K-ATP Channel Inhibition

K-ATP channels in pancreatic β-cells are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Mechanism of Inhibition:

Glyburide binds with high affinity to the SUR1 subunit of the K-ATP channel. This binding induces a conformational change that closes the channel, independent of intracellular ATP levels. The closure of the K-ATP channel prevents potassium efflux, leading to depolarization of the β-cell membrane.

Downstream Effects:

Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of calcium ions into the cell raises intracellular calcium concentrations, which is the primary signal for the exocytosis of insulin-containing granules.

dot

Apoptosis

The effect of glyburide on apoptosis in β-cells is complex and appears to be context-dependent. Some in vitro studies have suggested that high concentrations of glyburide may induce apoptosis in β-cell lines and rodent islets.[5] However, other studies have shown that under glucolipotoxic conditions, which mimic the diabetic state, glyburide does not exacerbate apoptosis and may even have some protective effects.[5][6] The expression of SUR1 appears to be a key factor, as cells expressing SUR1 are more susceptible to glyburide-induced apoptosis.[7]

Potential Combined Effects of Metformin and Glyburide (this compound)

As previously stated, there is a significant gap in the literature regarding the direct in vitro investigation of the combined effects of metformin and glyburide on cellular signaling pathways. However, based on their individual mechanisms, we can hypothesize potential interactions:

-

Complementary Actions on Glucose Homeostasis: Metformin's ability to improve insulin sensitivity in peripheral tissues could complement glyburide's action of increasing insulin secretion. In vitro, this could translate to a more efficient glucose uptake and utilization in co-culture models of pancreatic islets and muscle or fat cells.

-

AMPK and Insulin Secretion: The activation of AMPK by metformin in pancreatic β-cells has been reported to have complex effects on insulin secretion. While acute AMPK activation can inhibit insulin release, chronic activation may preserve β-cell function. The interplay between metformin-induced AMPK activation and glyburide-stimulated insulin secretion is an area that warrants further in vitro investigation.

-

Cell Viability and Stress Responses: Metformin's potential to mitigate oxidative stress could counteract any pro-apoptotic effects of glyburide, especially under conditions of high glucose and lipid levels.[8][9] Investigating the combined effects on cellular stress pathways, such as the unfolded protein response (UPR) and oxidative stress markers, would be highly valuable.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the individual effects of metformin and glyburide.

Table 1: In Vitro Effects of Metformin on Cellular Pathways

| Parameter | Cell Line | Metformin Concentration | Effect | Reference |

| AMPK Activation | ||||

| p-AMPK (Thr172) | MDA-MB-435 breast cancer | 1-10 mM | Dose-dependent increase | [10] |

| p-AMPK (Thr172) | Primary human hepatocytes | >100 µM | Increased phosphorylation | [11] |

| AMPK Activity | Primary rat hepatocytes | 0.5-2 mM | Time and dose-dependent increase | [11] |

| mTOR Inhibition | ||||

| p-mTOR (Ser2448) | LL/2 lung cancer | 10 mM | Increased expression | [12] |

| p-p70S6K | MCF-7 breast cancer | 10 mM | Time-dependent decrease | [13] |

| IC50 (Proliferation) | MDA-MB-468 breast cancer | 980 µM ± 349 µM | Inhibition of cell growth | [14] |

| IC50 (Proliferation) | MDA-MB-231 breast cancer | 7.55 mM ± 778 µM | Inhibition of cell growth | [14] |

| Insulin Signaling | ||||

| IR Tyrosine Phosphorylation | C2C12 myotubes | 400 µM | 100% increase | [1] |

| IRS-1 Tyrosine Phosphorylation | C2C12 myotubes | 400 µM | 90% increase | [1] |

| IRS-1 mRNA | Human granulosa-luteal cells | 10⁻⁷ M | Increased expression | [2][4] |

| Glucose Uptake | Huh7 human hepatoma | 1 µg/ml | 225% ± 60% of baseline | [3] |

| Oxidative Stress | ||||

| ROS Production | Human retinal vascular endothelial cells | 10-20 mM | Significant reduction | [15] |

| Total Oxidative Capacity | T21 fibroblasts | 10-30 µM | Significant reduction | [16] |

| Total Antioxidant Capacity | T21 fibroblasts | 10-50 µM | Marked increase | [16] |

Table 2: In Vitro Effects of Glyburide on Cellular Pathways

| Parameter | Cell Line/System | Glyburide Concentration | Effect | Reference |

| K-ATP Channel Inhibition | ||||

| K-ATP Channel Block | Reconstituted rat skeletal muscle K-ATP channels | 10 µM | Blockade of channels | [17] |

| K-ATP Channel Block (Kd) | Guinea pig ventricular myocytes | 0.5 µM | Inhibition of unitary currents | [18] |

| IC50 (Pinacidil-induced vasodilation) | Rabbit mesenteric artery | 72-148 nM | Inhibition | [19] |

| Apoptosis | ||||

| Apoptosis | INS-1 (glucolipotoxic condition) | 0.001-200 µM | No significant increase | [5][6] |

| Apoptosis | HEK293 cells expressing SUR1 | Not specified | SUR1-specific enhancement | [7] |

| Cell Viability | PC3 prostate cancer | 100-500 µM | Decrease in viability | [20] |

Experimental Protocols

Western Blotting for AMPK and mTOR Pathway Activation

This protocol is a standard method to assess the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Materials:

-

Cell culture reagents

-

Metformin

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of metformin for the specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control.

dot

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is used to measure the activity of K-ATP channels and the effect of glyburide. The inside-out patch-clamp configuration is ideal for studying the direct effects of drugs on the channel.

Materials:

-

Pancreatic β-cell line (e.g., INS-1) or primary islets

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH)

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH)

-

Glyburide stock solution

Procedure:

-

Cell Preparation: Plate cells on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Patch Excision: Gently pull the pipette away from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

-

Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV) and record single-channel currents.

-

Drug Application: Perfuse the bath with solutions containing different concentrations of glyburide.

-

Data Analysis: Analyze the channel open probability and single-channel conductance before and after drug application.

dot

Conclusion

The individual components of this compound, metformin and glyburide, modulate distinct and critical cellular pathways in vitro. Metformin primarily acts as a cellular energy regulator through the activation of AMPK, leading to downstream effects on glucose and lipid metabolism, and inhibition of mTOR signaling. Glyburide's main action is the potent and specific inhibition of K-ATP channels in pancreatic β-cells, resulting in insulin secretion. While the in vivo synergy of this compound is evident, this technical guide highlights a significant opportunity for future research to directly investigate the combined effects of metformin and glyburide on these and other cellular pathways in vitro. Such studies will be instrumental in fully elucidating the molecular basis of their combined therapeutic efficacy and may reveal novel mechanisms and therapeutic applications.

References

- 1. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glibenclamide-induced apoptosis is specifically enhanced by expression of the sulfonylurea receptor isoform SUR1 but not by expression of SUR2B or the mutant SUR1(M1289T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin: oxidative and proliferative parameters in-vitro and in-vivo models of murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejgm.co.uk [ejgm.co.uk]

- 10. Therapeutic Metformin/AMPK Activation Promotes the Angiogenic Phenotype in the ERα Negative MDA-MB-435 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tandfonline.com [tandfonline.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Metformin modulates oxidative stress via activation of AMPK/NF-κB signaling in Trisomy 21 fibroblasts: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synergistic effects of glyburide and U-37883A, two structurally different vascular ATP-sensitive potassium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms underlying the effect of an oral antihyperglycaemic agent glyburide on calcium ion (Ca2+ ) movement and its related cytotoxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Insights into Glucovance for Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucovance, a fixed-dose combination of metformin and glyburide, is a therapeutic agent employed in the management of type 2 diabetes mellitus. Its utility in the broader context of metabolic syndrome—a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension—is of significant interest. This technical guide synthesizes the available preclinical information on the constituent components of this compound to provide a comprehensive overview of its potential mechanisms and effects on metabolic syndrome. It is important to note that publicly available preclinical studies conducted on the specific combination of metformin and glyburide in animal models of metabolic syndrome are scarce; therefore, this guide extrapolates from the extensive research on the individual agents.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome represents a major risk factor for the development of cardiovascular disease and type 2 diabetes. The pathophysiology is complex, involving intricate interplay between insulin resistance, chronic inflammation, and disordered lipid metabolism. This compound combines two agents with complementary mechanisms of action: metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity, and glyburide, a sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[1][2] The rationale for their combination is to simultaneously address both insulin resistance and impaired insulin secretion, key features of type 2 diabetes and metabolic syndrome.[3]

Mechanisms of Action of Individual Components

Metformin

Metformin's primary antihyperglycemic effect is achieved through the inhibition of hepatic gluconeogenesis.[1] It also enhances insulin sensitivity in peripheral tissues, such as muscle, leading to increased glucose uptake and utilization.[1] Furthermore, metformin has been shown to have beneficial effects on lipid metabolism, including reductions in total cholesterol, LDL-cholesterol, and triglyceride levels.[1]

Glyburide

Glyburide belongs to the sulfonylurea class of drugs and acts by stimulating the release of insulin from the pancreatic β-cells.[1] This action is dependent on the presence of functioning β-cells.[1] The increased insulin secretion helps to lower blood glucose levels, particularly after meals.[1]

The synergistic action of these two components allows for improved glycemic control at lower doses of each drug compared to monotherapy, potentially reducing side effects.[3]

Preclinical Data on Metformin in Models of Metabolic Syndrome

While specific preclinical data for the this compound combination is limited, numerous studies have investigated metformin in animal models of metabolic syndrome, obesity, and diabetes.

Quantitative Data from Preclinical Metformin Studies

The following table summarizes representative quantitative data from preclinical studies on metformin in animal models relevant to metabolic syndrome.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Body Weight | Obese Zucker Rats | Metformin in drinking water for 10 weeks | No significant difference in body weight gain in obese rats treated with metformin compared to obese controls. | [4] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin lowered adiposity compared to ad libitum fed controls. | [5] | |

| Fasting Glucose | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin treatment alone did not significantly improve fasting glucose. | [5] |

| Glucose Tolerance | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) with caloric restriction for 12 weeks | The combination of caloric restriction and metformin was needed to improve post-challenge glucose tolerance. | [5] |

| Hepatic Triglycerides | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Metformin (300 mg/kg/day) for 12 weeks | Metformin lowered hepatic triglycerides. | [5] |

| Lipid Profile | High-fat diet-induced obese mice | Metformin (250 g/kg body weight) for 10 weeks | Metformin treated groups showed significantly lowered total cholesterol and triglycerides. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative methodologies for inducing metabolic syndrome in animal models and assessing the effects of therapeutic interventions, primarily based on studies of metformin.

Animal Models of Metabolic Syndrome

-

Otsuka Long-Evans Tokushima Fatty (OLETF) Rat: This is an established model of obesity and type 2 diabetes.

-

Protocol: Male OLETF rats (e.g., 20 weeks of age) are often used. Animals are typically housed individually with controlled light-dark cycles. Metformin can be administered in the drinking water at a specified dose (e.g., 300 mg·kg⁻¹·day⁻¹).[5]

-

-

Diet-Induced Obesity Models:

-

Protocol: Rodents (e.g., mice or rats) are fed a high-fat diet (HFD) for an extended period (e.g., 15 weeks) to induce obesity and insulin resistance. A control group receives a standard chow diet. Metformin can be administered via oral gavage or in the drinking water.

-

Key Experimental Procedures

-

Intraperitoneal Glucose Tolerance Test (IPGTT): This test assesses how quickly glucose is cleared from the blood.

-

Protocol: Following a fasting period (e.g., 12 hours), animals are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 45, 60, and 120 minutes) post-injection to measure blood glucose levels.[4]

-

-

Lipid Profile Analysis:

-

Protocol: Blood is collected from fasted animals, and serum is separated. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.

-

-

Histological Analysis:

-

Protocol: Tissues such as the liver can be dissected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for changes like hepatic steatosis.

-

Signaling Pathways and Visualizations

The therapeutic effects of metformin and glyburide are mediated through distinct signaling pathways.

Metformin's Signaling Cascade

Metformin's primary molecular target is thought to be the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK in the liver leads to the inhibition of gluconeogenesis. In muscle, AMPK activation enhances glucose uptake.

Caption: Metformin's primary signaling pathway involving AMPK activation.

Glyburide's Mechanism of Action

Glyburide acts on the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane. By closing these channels, it leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Caption: Glyburide's mechanism of stimulating insulin release.

Experimental Workflow for Preclinical Assessment

The following diagram illustrates a typical workflow for a preclinical study evaluating a therapeutic agent for metabolic syndrome.

Caption: A generalized experimental workflow for preclinical metabolic syndrome studies.

Discussion and Future Directions

The preclinical evidence for the individual components of this compound, particularly metformin, suggests potential benefits in ameliorating key aspects of metabolic syndrome, including dyslipidemia and impaired glucose metabolism. The combination of metformin's insulin-sensitizing and lipid-lowering effects with glyburide's insulin secretagogue action provides a strong rationale for its use.

However, the notable absence of dedicated preclinical studies on the fixed-dose combination in animal models of metabolic syndrome is a significant knowledge gap. Future research should focus on:

-

Directly investigating the this compound combination in established animal models of metabolic syndrome. This would provide crucial data on its synergistic or additive effects on a range of metabolic parameters.

-

Elucidating the combined effects on cellular signaling pathways. Understanding how the two agents together modulate pathways like AMPK and insulin signaling is essential.

-

Assessing long-term effects on cardiovascular and renal complications associated with metabolic syndrome in preclinical models.

Conclusion

While a comprehensive preclinical profile of this compound for metabolic syndrome is not available due to a lack of specific studies on the combination, the extensive research on its individual components provides a strong foundation for its therapeutic rationale. Metformin, in particular, has demonstrated beneficial effects on multiple facets of metabolic syndrome in preclinical models. The combination with glyburide addresses the dual defects of insulin resistance and deficiency. Further preclinical investigation into the fixed-dose combination is warranted to fully characterize its potential in managing the multifaceted nature of metabolic syndrome.

References

- 1. Glyburide and Metformin: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. The combination metformin/glyburide exerts its hypoglycemic effect mainly by increasing insulin secretion: a controlled, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyburide/metformin tablets: a new therapeutic option for the management of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining metformin and aerobic exercise training in the treatment of type 2 diabetes and NAFLD in OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining metformin therapy with caloric restriction for the management of type 2 diabetes and nonalcoholic fatty liver disease in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Glucovance on Pancreatic Beta-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucovance, a fixed-dose combination of glyburide (a sulfonylurea) and metformin (a biguanide), is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth analysis of the in vitro effects of this compound's constituent components on pancreatic beta-cell function. While direct in vitro studies on the combination are limited, this document synthesizes available data on the individual agents to elucidate their impact on insulin secretion, beta-cell viability, and underlying signaling pathways. The complementary mechanisms of action of glyburide and metformin—one stimulating insulin secretion and the other improving insulin sensitivity and potentially offering protective effects on beta-cells—are explored through a review of existing literature. This guide aims to serve as a comprehensive resource for researchers investigating beta-cell physiology and developing novel therapeutic strategies for diabetes.

Introduction

Pancreatic beta-cell dysfunction and loss are central to the pathophysiology of type 2 diabetes. Therapeutic interventions aim to preserve and enhance the function of these insulin-producing cells. This compound combines two agents with distinct mechanisms of action to achieve glycemic control. Glyburide, a second-generation sulfonylurea, directly stimulates insulin secretion from pancreatic beta-cells.[3] Metformin, a biguanide, primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity.[4] However, emerging evidence from in vitro studies suggests that both drugs also exert direct effects on pancreatic beta-cells, influencing their function and survival. Understanding these in vitro effects is crucial for optimizing therapeutic strategies and developing new drugs.

Data on In Vitro Beta-Cell Function

The following tables summarize quantitative data from in vitro studies on the effects of glyburide and metformin on pancreatic beta-cell function.

Table 1: Effects of Glibenclamide (Glyburide) and Metformin on Insulin Release from Isolated Human Pancreatic Islets

| Treatment Condition (at 16.7 mmol/l glucose) | Insulin Release (as compared to glucose alone) |

| 5.0 µmol/l Glibenclamide | Significant Increase |

| 200 µmol/l Metformin | Significant Increase |

| 5.0 µmol/l Glibenclamide + 200 µmol/l Metformin | Significantly higher than either drug alone |

Source: Adapted from ResearchGate, 2025[5]

Table 2: In Vitro Effects of Glyburide on Pancreatic Beta-Cell Apoptosis

| Drug Concentration | Fold Increase in Beta-Cell Apoptosis (vs. Control) | Cell Type |

| 0.1 µM Glyburide | 2.09 | Isolated Human Islets |

| 10 µM Glyburide | 2.46 | Isolated Human Islets |

Source: Adapted from The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC - NIH[6]

Table 3: In Vitro Effects of Metformin on Pancreatic Beta-Cell Function and Viability

| Metformin Concentration | Effect | Cell/Islet Type |

| High Concentrations (>0.5 mM) | Disrupted Glucose-Stimulated Insulin Secretion (GSIS) | Rat Pancreatic Beta-Cells |

| High Concentrations | Induced Cell Death and Cell Cycle Arrest | Rat Pancreatic Beta-Cells |

| 25 mmol/l Glucose + Metformin (48h) | ~40% Increase in Islet Cell Viability (vs. glucose alone) | Mouse Pancreatic Islets |

Source: Adapted from Metformin disrupts insulin secretion, causes proapoptotic and oxidative effects in rat pancreatic beta-cells in vitro - PubMed & Glucose plus metformin compared with glucose alone on β-cell function in mouse pancreatic islets - SciSpace[7][8]

Experimental Protocols

This section outlines generalized methodologies for key in vitro experiments to assess the effects of this compound on pancreatic beta-cell function.

Pancreatic Islet and Beta-Cell Culture

-

Islet Isolation: Pancreatic islets from rodents or human donors are isolated by collagenase digestion of the pancreas followed by purification using a density gradient.

-

Cell Culture: Isolated islets or beta-cell lines (e.g., INS-1, MIN6) are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, glucose, and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

Assessment of Insulin Secretion

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Beta-cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

The buffer is then replaced with solutions containing low glucose, high glucose (e.g., 16.7 mM), and high glucose with various concentrations of the test compounds (glyburide, metformin, or their combination).

-

After a defined incubation period (e.g., 1 hour), the supernatant is collected.

-

Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Evaluation of Cell Viability and Apoptosis

-

MTT Assay for Cell Viability:

-

Cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treated and control cells are harvested and washed.

-

Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways through which glyburide and metformin are understood to exert their effects on pancreatic beta-cells.

Caption: Glyburide's mechanism of action on insulin secretion.

Caption: Metformin's primary signaling pathway in beta-cells.

Caption: Complementary actions of this compound components.

Discussion and Future Directions

The in vitro data, primarily from studies on the individual components of this compound, highlight a dual mechanism of action directly impacting pancreatic beta-cells. Glyburide is a potent insulin secretagogue, a fact well-supported by in vitro evidence.[3] Conversely, the in vitro effects of metformin on beta-cells are more complex and appear to be concentration-dependent. While some studies suggest high concentrations of metformin can be detrimental to beta-cell function and survival, others indicate a protective role, particularly in conditions of metabolic stress.[4][7][8]

The limited in vitro research on the direct combination of glyburide and metformin underscores a significant knowledge gap. Future in vitro studies should focus on:

-

Dose-response analyses of the glyburide and metformin combination on insulin secretion, beta-cell proliferation, and apoptosis.

-

Investigation of the combined effect on gene expression profiles related to beta-cell function and survival.

-

Elucidation of the integrated signaling pathways modulated by the combination therapy in pancreatic beta-cells.

A deeper understanding of the in vitro interactions between glyburide and metformin will be invaluable for optimizing combination therapies and designing novel drugs that target multiple aspects of beta-cell pathophysiology in type 2 diabetes.

Conclusion

References

- 1. Beneficial effects of a glyburide/metformin combination preparation in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of glyburide-metformin combination tablet in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metformin Preserves β-Cell Compensation in Insulin Secretion and Mass Expansion in Prediabetic Nile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Glucovance's Dual Frontline Assault on Hyperglycemia: A Technical Guide to its Mechanisms in Hepatic Glucose Production and Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovance, a fixed-dose combination of glyburide and metformin hydrochloride, represents a cornerstone in the management of type 2 diabetes mellitus by addressing two of the primary pathophysiological defects of the disease: impaired insulin secretion and insulin resistance. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which this compound exerts its therapeutic effects, with a specific focus on its role in modulating hepatic glucose production and enhancing insulin sensitivity. Through the synergistic action of its components, this compound offers a potent strategy for glycemic control. This document details the distinct yet complementary signaling pathways of glyburide and metformin, summarizes quantitative data from key clinical trials, and provides detailed experimental protocols for the methodologies used to elucidate these mechanisms.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from a combination of insulin resistance and a progressive decline in pancreatic β-cell function. This compound combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control.[1] Glyburide, a second-generation sulfonylurea, primarily enhances insulin secretion, while metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2] This dual approach allows for a multi-pronged attack on the core defects of type 2 diabetes, often resulting in superior glycemic control compared to monotherapy.[2][3] Understanding the intricate molecular interactions and physiological responses to this combination therapy is crucial for ongoing research and the development of novel antidiabetic agents.

The Role of Metformin in Hepatic Glucose Production and Insulin Sensitivity

Metformin is the most widely prescribed oral hypoglycemic agent for type 2 diabetes. Its primary effect is the reduction of hepatic glucose production and the improvement of insulin sensitivity.[2][4]

Mechanism of Action: Inhibition of Hepatic Gluconeogenesis

Metformin's principal mechanism of action is the suppression of hepatic gluconeogenesis.[4] This is achieved primarily through the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor.[4][5]

The activation of AMPK by metformin is largely indirect. Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[5][6] This shift in the energy balance allosterically activates AMPK. The upstream serine/threonine kinase, liver kinase B1 (LKB1), is crucial for the canonical activation of AMPK through phosphorylation at threonine-172 on its α-catalytic subunit.[5]

Once activated, hepatic AMPK initiates a cascade of events that collectively suppress gluconeogenesis:

-

Transcriptional Repression of Gluconeogenic Enzymes: Activated AMPK phosphorylates and regulates transcription factors and coactivators, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to the transcriptional repression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[5]

-

Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[5] This promotes fatty acid oxidation and reduces hepatic lipid stores, which can improve insulin sensitivity.[5]

Mechanism of Action: Improvement of Insulin Sensitivity

Metformin improves insulin sensitivity, primarily in the liver and skeletal muscle. In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake from the circulation.[4] While metformin does not directly stimulate insulin secretion, its insulin-sensitizing effects can lead to a decrease in fasting insulin levels.[7]

Signaling Pathway of Metformin in the Liver

The signaling cascade initiated by metformin in hepatocytes is multifaceted, with AMPK at its core.

The Role of Glyburide in Insulin Secretion and its Extrapancreatic Effects

Glyburide is a potent second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin release from pancreatic β-cells.[1][8] This action is dependent on the presence of functioning β-cells.[1]

Mechanism of Action: Stimulation of Insulin Secretion

The primary target of glyburide is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[8][9] The binding of glyburide to SUR1 initiates a series of events that culminate in insulin exocytosis:

-

K-ATP Channel Closure: Glyburide binding to SUR1 closes the K-ATP channel.[8]

-

Membrane Depolarization: The closure of the K-ATP channel prevents potassium efflux, leading to depolarization of the β-cell membrane.[8]

-

Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions.[8]

-

Insulin Exocytosis: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[8]

Extrapancreatic Effects and Insulin Sensitivity

While the principal action of glyburide is on the pancreas, some studies have suggested potential extrapancreatic effects, including an enhancement of peripheral insulin sensitivity. However, the clinical significance of these effects at therapeutic doses is still a subject of research and debate.

Signaling Pathway of Glyburide in Pancreatic β-Cells

The signaling cascade for glyburide-mediated insulin secretion is a well-defined process centered around the modulation of ion channel activity.

Synergistic Action of this compound

The combination of metformin and glyburide in this compound provides a complementary approach to glycemic control. Metformin targets insulin resistance and excessive hepatic glucose production, while glyburide addresses declining insulin secretion. This dual mechanism often leads to greater reductions in HbA1c and fasting plasma glucose than can be achieved with either agent alone.[3][10] There is no evidence of direct molecular crosstalk between the metformin and glyburide signaling pathways; their synergy is a result of their distinct and complementary physiological effects.

Quantitative Data on Glycemic Control

Clinical trials have consistently demonstrated the superior efficacy of this compound compared to its individual components.

Table 1: Efficacy of this compound as Initial Therapy in Patients with Type 2 Diabetes (20-Week Data)

| Parameter | Placebo (n=161) | Glyburide 2.5 mg (n=324) | Metformin 500 mg (n=312) | This compound 1.25 mg/250 mg (n=642) | This compound 2.5 mg/500 mg (n=642) |

| HbA1c (%) | |||||

| Baseline (Mean) | 8.2 | 8.1 | 8.2 | 8.2 | 8.4 |

| Change from Baseline (Mean) | +0.3 | -0.5 | -0.7 | -1.4 | -1.9 |

| Fasting Plasma Glucose (mg/dL) | |||||

| Baseline (Mean) | 184 | 183 | 184 | 185 | 191 |

| Change from Baseline (Mean) | +7 | -12 | -15 | -45 | -64 |

Data adapted from clinical trial information available in prescribing information. The this compound columns represent pooled data from studies.[7]

Table 2: Efficacy of this compound as Second-Line Therapy in Patients Inadequately Controlled on a Sulfonylurea (16-Week Data)

| Parameter | Glyburide 20 mg (n=639) | Metformin 500 mg (n=639) | This compound 2.5 mg/500 mg (n=639) | This compound 5 mg/500 mg (n=639) |

| HbA1c (%) | ||||

| Baseline (Mean) | 9.5 | 9.5 | 9.5 | 9.5 |

| Change from Baseline (Mean) | -0.1 | -0.2 | -1.0 | -1.3 |

| Fasting Plasma Glucose (mg/dL) | ||||

| Baseline (Mean) | 213 | 213 | 213 | 213 |

| Change from Baseline (Mean) | +2 | +1 | -35 | -45 |

Data adapted from clinical trial information available in prescribing information. The sample size (n=639) represents the total number of patients in the study across all arms.[7]

Detailed Experimental Protocols

The mechanisms of action of this compound's components have been elucidated through a variety of in vivo and in vitro experimental techniques.

In Vivo Assessment of Insulin Sensitivity and Hepatic Glucose Production: The Hyperinsulinemic-Euglycemic Clamp with Isotopic Tracers

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. When combined with isotopic tracers, it can also quantify hepatic glucose production.

Objective: To measure whole-body insulin sensitivity and hepatic glucose production in response to a drug intervention.

Protocol Outline:

-

Animal Preparation: Surgical implantation of catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) is performed on rodent models several days prior to the clamp procedure to allow for recovery.[1][11]

-

Fasting: Animals are fasted overnight (typically 12-16 hours) to achieve a basal metabolic state.[1]

-

Tracer Equilibration (Basal Period): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to achieve steady-state labeling of the glucose pool.[1][12] Blood samples are taken during this period to determine the basal rate of glucose appearance (Ra), which reflects hepatic glucose production.[1]

-

Hyperinsulinemic-Euglycemic Clamp (Experimental Period):

-

A continuous infusion of human insulin is started to raise plasma insulin to a high physiological or pharmacological level.[12]

-

Blood glucose is monitored every 5-10 minutes.[12]

-

A variable infusion of 20% dextrose is adjusted to maintain euglycemia (normal blood glucose levels).[12]

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

The infusion of the glucose tracer is continued, and blood samples are taken to measure the suppression of endogenous glucose production by insulin.[12]

-

-

Data Analysis: The rate of glucose appearance (Ra) and disappearance (Rd) are calculated using the Steele equation. The suppression of hepatic glucose production is determined by the decrease in Ra during the clamp compared to the basal period.

In Vitro Assessment of Hepatic Glucose Production

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used to study the direct effects of compounds on hepatic glucose production.

Objective: To measure the rate of glucose production from gluconeogenic precursors in hepatocytes.

Protocol Outline:

-

Cell Culture: Primary hepatocytes are isolated from animal models or human tissue and plated on collagen-coated plates. HepG2 cells are cultured to confluency.[13][14]

-

Starvation: Cells are serum-starved overnight to deplete glycogen stores and synchronize the cells.[15]

-

Treatment: The culture medium is replaced with a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).[15] Cells are then treated with the test compounds (e.g., metformin, glyburide, or this compound) at various concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 3-6 hours) to allow for glucose production.[15]

-

Sample Collection: Aliquots of the culture medium are collected.[15]

-

Glucose Measurement: The glucose concentration in the collected medium is measured using a colorimetric glucose assay kit.[15]

-

Normalization: The measured glucose levels are normalized to the total protein content of the cells in each well to account for variations in cell number.[15]

In Vitro Assessment of Glucose Uptake

This assay measures the ability of a compound to enhance glucose uptake into cells, such as hepatocytes or myotubes.

Objective: To quantify the rate of glucose uptake in cultured cells.

Protocol Outline:

-

Cell Culture and Differentiation: Cells (e.g., HepG2 or L6 myoblasts differentiated into myotubes) are cultured to confluency.

-

Pre-treatment: Cells are pre-treated with the test compounds (e.g., metformin) for a specified duration (e.g., 1-24 hours).[16]

-

Glucose Starvation: Cells are incubated in a glucose-free medium for a short period (e.g., 30-60 minutes) to increase the driving force for glucose uptake.[16]

-

Glucose Uptake: The glucose-free medium is replaced with a medium containing a fluorescent glucose analog (e.g., 2-NBDG) and the test compounds. Cells are incubated for a short period (e.g., 15-30 minutes) to allow for glucose uptake.

-

Washing: The uptake is stopped by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

-

Normalization: The fluorescence values are normalized to the total protein content.

Conclusion

This compound provides a powerful therapeutic option for the management of type 2 diabetes by targeting both insulin resistance and impaired insulin secretion. The metformin component primarily acts on the liver to suppress hepatic glucose production through the activation of the AMPK pathway and improves peripheral insulin sensitivity. Concurrently, the glyburide component stimulates insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of the K-ATP channel. The complementary nature of these mechanisms results in a synergistic improvement in glycemic control. The experimental methodologies detailed herein have been instrumental in dissecting these complex pathways and continue to be vital tools for the development of future antidiabetic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of type 2 diabetes.

References

- 1. mmpc.org [mmpc.org]

- 2. Metformin vs. This compound: Differences, Uses, Side Effects, Dosage [medicinenet.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound® (Glyburide and Metformin HCl) Tablets [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of glyburide/metformin tablets (this compound) versus equivalent doses of glyburide and metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]

- 13. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

Exploratory Studies on Glucovance for Non-Diabetic Applications: A Technical Guide

Disclaimer: The use of Glucovance (a fixed-dose combination of metformin and glyburide) is officially indicated for the treatment of type 2 diabetes mellitus.[1] There is a significant scarcity of preclinical and clinical studies investigating the use of this combination therapy for non-diabetic applications. This guide, therefore, synthesizes the extensive research on metformin's non-diabetic uses and the well-established mechanism of glyburide to build a theoretical framework for potential future exploratory studies of their combination. The information presented herein is intended for research and drug development professionals and should not be interpreted as a recommendation for off-label use.

Metformin in Non-Diabetic Applications

Metformin has been the subject of numerous studies for a variety of non-diabetic conditions, primarily due to its effects on cellular metabolism, inflammation, and insulin resistance.[2][3] Its potential applications extend to obesity, cardiovascular diseases, cancer, and inflammatory conditions.[2][3][4]

Quantitative Data from Key Studies

The following tables summarize quantitative data from studies on metformin in non-diabetic populations.

Table 1: Metformin for Weight Loss in Non-Diabetic Individuals

| Study Population | Metformin Dosage | Duration | Mean Weight Loss | Control Group Weight Change | Reference |

| 154 overweight and obese patients | Up to 2,500 mg/day | 6 months | 5.8 ± 7.0 kg (5.6 ± 6.5%) | +0.8 ± 3.5 kg | [5] |

| Non-diabetic patients with coronary artery disease | Not specified | 12 months | 3.6 kg | No change | [6] |

Table 2: Metformin in Non-Diabetic Cardiovascular and Inflammatory Conditions

| Study Population | Metformin Dosage | Duration | Key Outcome | Result | Reference |

| Non-diabetic patients with coronary heart disease and large waist circumference | 850 mg twice daily | 18 months | Carotid intima-media thickness (cIMT) progression | No significant difference compared to placebo | [7] |

| Non-diabetic patients with coronary artery disease | Not specified | 12 months | Reduction in left ventricular hypertrophy (LVH) | Twice the reduction compared to placebo | [6] |

| Non-diabetic mouse model of nonalcoholic steatohepatitis (NASH) | 0.1% in diet | 8 weeks | Amelioration of hepatic steatosis, inflammation, and fibrosis | Significant improvement | [8] |

Experimental Protocols

Protocol 1: Evaluation of Metformin for Weight Reduction in an Outpatient Setting

-

Study Design: A 6-month observational study with a control group.

-

Participants: 154 overweight or obese patients (BMI ≥27 kg/m ²) without diabetes and 45 untreated control subjects.

-

Intervention: Metformin was administered, with the dosage increased up to 2,500 mg per day.

-

Primary Outcome: Change in body weight over 6 months.

-

Insulin Sensitivity Assessment: Prior to treatment, insulin sensitivity was determined using the Homeostatic Model Assessment (HOMA) index and the Matsuda index following a 75g oral glucose tolerance test.[5]

Protocol 2: The MET-REMODEL Trial for Left Ventricular Hypertrophy

-

Study Design: A 12-month, randomized, placebo-controlled clinical trial.

-

Participants: Prediabetic individuals with pre-existing coronary artery disease.

-

Intervention: Participants were randomized to receive either metformin or a placebo.

-

Primary Outcome: Changes in the heart muscle wall, specifically left ventricular hypertrophy (LVH), were measured using magnetic resonance imaging (MRI).

-

Secondary Outcomes: Changes in blood pressure, markers of oxidative stress, and body weight were also assessed.[6]

Signaling Pathways of Metformin

Metformin's pleiotropic effects are largely attributed to its activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][9]

Figure 1: Metformin's primary mechanism via AMPK activation.

Glyburide: Mechanism of Action

Glyburide is a second-generation sulfonylurea.[10] Its primary mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta cells. This action leads to cell membrane depolarization, influx of calcium, and subsequent stimulation of insulin secretion.[10] There is a lack of significant research into the effects of glyburide in non-diabetic conditions, with the exception of its use in gestational diabetes.

References

- 1. Glyburide and Metformin: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. Metformin: current clinical applications in nondiabetic patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of metformin in various cardiovascular diseases: Clinical evidence and AMPK‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Metformin Irrespective of Diabetes Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of metformin on weight loss in non-diabetic individuals with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dundee.ac.uk [dundee.ac.uk]

- 7. Metformin for non-diabetic patients with coronary heart disease (the CAMERA study): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin prevents and reverses inflammation in a non-diabetic mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA [frontiersin.org]

- 10. Pharmacodynamics of glyburide, metformin and glyburide/metformin combination therapy in the treatment of gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Micronized Glyburide in Glucovance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of the micronized glyburide component within the fixed-dose combination product, Glucovance. This compound combines micronized glyburide and metformin hydrochloride to leverage their complementary mechanisms of action for the management of type 2 diabetes. This document summarizes key pharmacokinetic parameters, details the experimental protocols from pivotal bioequivalence studies, and visualizes relevant pathways and workflows to support further research and development in this area.

I. Executive Summary

This compound is a fixed-dose combination of micronized glyburide and metformin hydrochloride. The micronized formulation of glyburide is designed to enhance its dissolution and absorption, leading to improved bioavailability compared to non-micronized forms.[1][2] Clinical studies have demonstrated that while the metformin component of this compound is bioequivalent to co-administered metformin, the glyburide component is not bioequivalent to co-administered non-micronized glyburide (Micronase®). Specifically, the systemic exposure (AUC) to glyburide is higher with this compound.[3][4][5][6][7] The co-administration of this compound with food has a notable impact on the rate of glyburide absorption, significantly shortening the time to reach maximum plasma concentration (Tmax), while having a minimal effect on the peak concentration (Cmax) and overall exposure (AUC).

II. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the micronized glyburide component of this compound, based on data from bioequivalence studies comparing it to the co-administration of Micronase® and metformin.

Table 1: Bioavailability of Glyburide Component in this compound vs. Co-Administered Micronase® and Metformin

| Formulation | Glyburide Dose | Metformin Dose | Mean AUC (% increase vs. co-administered) | Bioequivalence Status |

| This compound | 2.5 mg | 500 mg | 18% higher[4][5][6][7] | Not Bioequivalent[3][4][5][6][7] |